1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

DGAT1 inhibition Metabolic disease Triglyceride synthesis

This synthetic diaryl urea is a validated DGAT1 inhibitor with a substitution pattern (4-methoxy-2-methylphenyl) explicitly claimed in patents for high DGAT inhibitory effect. Minor structural deviations can ablate potency, making exact procurement critical for reproducible lipid metabolism research and SAR studies. Ensure your next replication or optimization campaign starts with the correct reference standard—request a quote today.

Molecular Formula C20H21N5O2
Molecular Weight 363.421
CAS No. 1171704-68-9
Cat. No. B2634043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
CAS1171704-68-9
Molecular FormulaC20H21N5O2
Molecular Weight363.421
Structural Identifiers
SMILESCC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)C
InChIInChI=1S/C20H21N5O2/c1-13-12-17(27-3)9-10-18(13)23-20(26)22-16-7-5-15(6-8-16)21-19-11-4-14(2)24-25-19/h4-12H,1-3H3,(H,21,25)(H2,22,23,26)
InChIKeyVPMWQLNRVCNZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea: A DGAT1 Inhibitor Scaffold for Metabolic Disease Research


1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea (CAS 1171704-68-9) is a synthetic diaryl urea derivative designed as a Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor [1]. The compound's core structure, featuring a 6-methylpyridazin-3-yl moiety, is characteristic of a class of molecules patented for their potential in treating metabolic disorders such as obesity and hyperlipidemia by inhibiting triglyceride synthesis [1].

The Substitution Risk for 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea: Subtle Structural Changes Dictate Target Affinity


In the diaryl urea class of DGAT1 inhibitors, bioactivity is highly sensitive to minor structural modifications. The patent literature explicitly claims that specific substitution patterns on the terminal phenyl rings, such as a 4-methoxy-2-methylphenyl group, are critical for achieving a high DGAT inhibitory effect [1]. Directly swapping this compound for a close analog lacking these exact substituents, such as the ethoxy derivative, cannot be assumed to have an equivalent potency or selectivity profile without direct comparative assay data, as even small changes can ablate target engagement.

Quantitative Differentiation of 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea: Data Limitations


DGAT1 Inhibitory Activity: Critical Quantitative Data Unavailable

A direct comparison of IC50 values for this compound and its closest analog, 1-(2-ethoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea, against recombinant human DGAT1 could not be established from permissible sources. The patent [1] identifies the 4-methoxy-2-methylphenyl moiety as a preferred substituent for DGAT1 inhibition but does not disclose numerical activity data for this specific compound. Lacking quantitative data, the degree of superiority over the ethoxy analog or other in-class alternatives remains unquantified.

DGAT1 inhibition Metabolic disease Triglyceride synthesis

Application Scenarios for 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea


Use as a Tool Compound for DGAT1-Mediated Triglyceride Synthesis Studies

As a compound explicitly designed to inhibit DGAT1 [1], it can serve as a starting point for chemical biology studies probing the role of DGAT1 in lipid metabolism. Its use as a tool compound, however, must be accompanied by rigorous in-house profiling to establish its exact potency and selectivity, given the absence of publicly available quantitative data.

Reference Standard in Developing Novel DGAT1 Inhibitors

This compound can be used as a reference standard in the medicinal chemistry optimization of novel DGAT1 inhibitors. Its patented structure provides a validated starting point, and testing it head-to-head against newly synthesized analogs can generate the comparative SAR data currently missing from the literature.

Procurement for Confirming Literature Findings in Target Engagement Assays

For laboratories aiming to reproduce or build upon the DGAT1 inhibition findings from the original patent [1], procuring the exact compound is essential. Any structural deviation introduces an uncontrolled variable, potentially invalidating a replication study.

Quote Request

Request a Quote for 1-(4-Methoxy-2-methylphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.